Demethylaristofolin E

Description

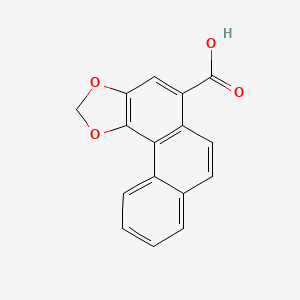

Demethylaristofolin E is a naturally occurring compound classified as a 3,4-methylenedioxyphenanthrene-1-carboxylic acid, isolated from the stem of Aristolochia manshuriensis (Manchurian Dutchman's pipe) . Structurally, it features a phenanthrene backbone substituted with a methylenedioxy group (OCH₂O) at positions 3 and 4 and a carboxylic acid group at position 1 (Figure 1). This compound belongs to the aristolochic acid family, which is known for its diverse bioactivities, including anti-inflammatory and antiviral properties.

Properties

IUPAC Name |

naphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-16(18)12-7-13-15(20-8-19-13)14-10-4-2-1-3-9(10)5-6-11(12)14/h1-7H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUQFQPHGUCFMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C3=C(C=CC4=CC=CC=C43)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues within the Aristolochiaceae Family

Demethylaristofolin E shares structural similarities with other phenanthrene derivatives but differs in substituents and methylation patterns:

Key Differences :

- This compound lacks the nitro group present in classical aristolochic acids, which is associated with toxicity . The methylenedioxy group may enhance selectivity for antiviral targets compared to nitro-containing analogues.

- Demethylaristofolin C , while also demethylated, retains a distinct aromatic substitution pattern and is sourced from a different plant genus (Stephania vs. Aristolochia) .

Functional Analogues with Anti-HIV Activity

Comparisons with structurally distinct anti-HIV compounds highlight functional diversity:

Key Insights :

- This compound’s phenanthrene core may interact with viral enzymes or host cell receptors, but its mechanism remains uncharacterized.

Demethylated Natural Products

Demethylation often alters bioavailability and target affinity. Comparisons with other demethylated compounds reveal divergent bioactivities:

Structural-Activity Relationship (SAR) Notes:

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Demethylaristofolin E?

- Methodological Answer : Synthesis protocols should include stepwise reaction conditions (e.g., temperature, catalysts) and purification techniques (e.g., column chromatography, HPLC). Characterization requires spectroscopic data (NMR, MS) and chromatographic purity analysis (>95%). For novel derivatives, X-ray crystallography or 2D-NMR should confirm structural identity . Reproducibility requires detailed documentation of solvent systems, instrument calibration, and batch-specific yields in supplementary materials .

Q. How can researchers validate the pharmacological targets of this compound in preclinical studies?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, receptor binding) with positive/negative controls to establish dose-response relationships (IC₅₀/EC₅₀). In vivo models should specify species, dosing regimens, and endpoints (e.g., tumor volume reduction). Include statistical power calculations to justify sample sizes and mitigate variability . Cross-validate findings using orthogonal methods (e.g., CRISPR knockdowns, siRNA) to confirm target specificity .

Q. What are the key considerations for designing stability studies of this compound under varying physiological conditions?

- Methodological Answer : Assess stability in pH-adjusted buffers (1.2–7.4) and simulated biological fluids (e.g., plasma, gastric juice). Monitor degradation via LC-MS/MS and quantify metabolites. Use accelerated stability testing (40°C/75% RH) to predict shelf life. Report degradation kinetics (t₁/₂) and storage recommendations in supplementary data .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s cytotoxicity across different cell lines?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell passage number, culture media composition). Perform dose-response curve comparisons using standardized protocols (e.g., MTT vs. ATP-based assays). Use multi-omics approaches (transcriptomics, proteomics) to elucidate cell-line-specific resistance mechanisms . Transparently report batch-to-batch variability in compound purity .

Q. What strategies optimize the selectivity of this compound for its molecular targets to minimize off-effects?

- Methodological Answer : Employ computational docking studies (e.g., molecular dynamics simulations) to predict binding affinities. Validate selectivity via kinome-wide profiling or chemoproteomics. Use isoform-specific inhibitors/knockout models to isolate target contributions. Include negative control compounds in assays to rule out nonspecific interactions .

Q. How can systematic reviews integrate heterogeneous data on this compound’s pharmacokinetic properties?

- Methodological Answer : Apply PRISMA guidelines to screen studies, focusing on parameters like bioavailability, clearance, and tissue distribution. Use random-effects models for meta-analyses if heterogeneity (I² > 50%) exists. Stratify data by administration route (oral vs. IV) and species. Address publication bias via funnel plots and sensitivity analyses .

Q. What frameworks are effective for analyzing dose-dependent synergies between this compound and adjuvant therapies?

- Methodological Answer : Use the Chou-Talalay combination index (CI) method to quantify synergism/antagonism. Design factorial experiments (e.g., 3x3 matrices) to test multiple dose ratios. Validate findings with in vivo xenograft models using predefined synergy thresholds (CI < 0.9). Report confidence intervals and interaction p-values .

Methodological Guidance for Data Management

Q. How should researchers document and share raw spectral data for this compound to ensure reproducibility?

- Methodological Answer : Deposit raw NMR/MS files in public repositories (e.g., Zenodo, ChemSpider) with metadata (solvent, frequency, probe type). Annotate peaks in spectra and provide integration values in supplementary tables. For proprietary data, share via controlled access with DOI-linked licenses .

Q. What statistical approaches resolve discrepancies in this compound’s bioactivity across independent studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.